

Application of Dicyclohexano-18-crown-6 in Environmental Sample Analysis

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Compound of Interest

Compound Name: *Dicyclohexano-18-crown-6*

Cat. No.: *B099776*

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Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether recognized for its remarkable ability to selectively form stable complexes with specific metal cations. This property has led to its widespread application in various analytical chemistry fields, particularly in the preconcentration, separation, and determination of trace metal ions in complex environmental matrices. This document provides detailed application notes and protocols for the use of DCH18C6 in the analysis of environmental samples, focusing on its utility in radionuclide detection, heavy metal extraction, and potentiometric sensing.

Determination of Strontium-90 in Environmental Samples

The selective complexation of strontium ions by DCH18C6 makes it an invaluable tool for the radiochemical analysis of Strontium-90 (^{90}Sr), a hazardous radionuclide found in the environment as a result of nuclear fission.^[1] DCH18C6-based methods offer significant advantages over traditional techniques by providing rapid and efficient separation of ^{90}Sr from interfering radionuclides and matrix components.^[2]

Application Note:

DCH18C6 is employed in extraction chromatography and liquid-liquid extraction to isolate ^{90}Sr from various environmental samples such as soil, water, vegetation, and food.^{[1][3]} The crown ether, immobilized on a solid support (e.g., a resin) or dissolved in an organic solvent,

selectively binds Sr^{2+} ions from a nitric acid medium, allowing other elements to be washed away.[2][4] The retained strontium is then eluted and quantified using techniques like liquid scintillation counting or proportional counting.[3][5] The high selectivity of DCH18C6 for strontium significantly reduces sample processing time and improves analytical accuracy.[2]

Experimental Protocol: Extraction Chromatography for ^{90}Sr Analysis

This protocol outlines a general procedure for the separation of ^{90}Sr from ashed environmental samples using a commercially available Sr-selective resin impregnated with DCH18C6.

1. Sample Preparation and Dissolution:

- Ash the environmental sample (e.g., soil, vegetation) at a controlled temperature (e.g., up to 600°C) to remove organic matter.[5]
- Weigh a precise amount of the ashed sample (e.g., up to 10 g).[5]
- Dissolve the ash in boiling diluted nitric acid. For resistant residues, microwave-assisted extraction may be employed.[3]
- Filter the resulting solution to remove any particulate matter.

2. Column Preparation:

- Use a pre-packed column containing a DCH18C6-based extraction chromatographic resin (e.g., Sr•Spec™).
- Precondition the column by passing 15 mL of 3M nitric acid through it.[2]

3. Sample Loading and Washing:

- Adjust the sample solution to 8M nitric acid.[2]
- Load the sample solution onto the preconditioned column.
- Wash the column sequentially with 20 mL of 8M nitric acid and 15 mL of 3M nitric acid to remove interfering ions such as bismuth, yttrium, potassium, and calcium.[2] Strontium will be retained on the resin.

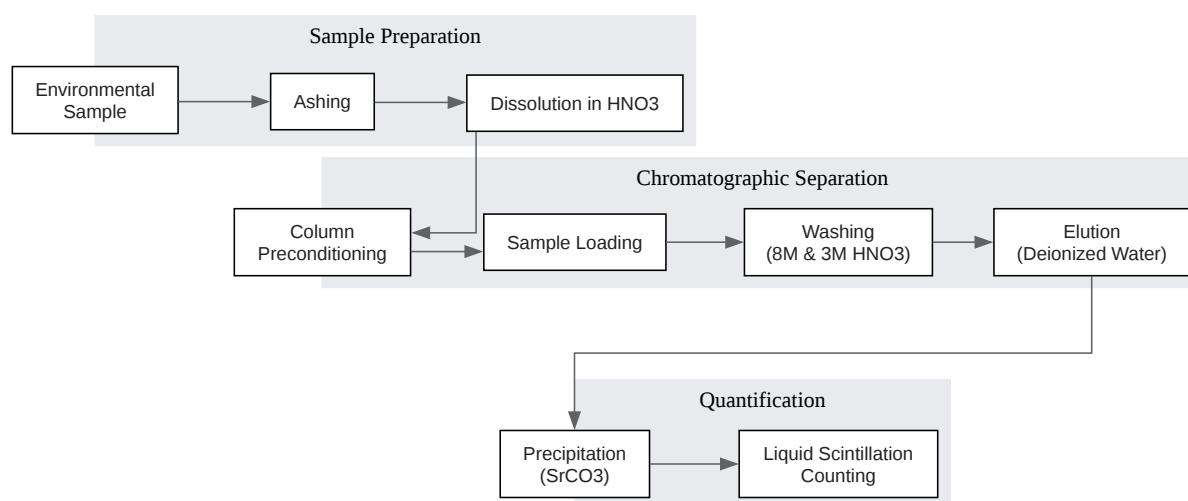
4. Elution of Strontium-90:

- Elute the retained ^{90}Sr from the column using 40 mL of deionized water.[2]

5. Quantification:

- Adjust the pH of the eluate to 9.0 with ammonium hydroxide.[2]
- Add 5 mL of saturated ammonium carbonate to precipitate strontium carbonate.[2]
- Filter the precipitate, and the chemical yield can be determined gravimetrically.[2]
- Dissolve the precipitate in 8 mL of 0.1M nitric acid.[2]
- Mix the solution with a liquid scintillation cocktail (e.g., 12 mL of HiSafe™ III) and measure the ⁹⁰Sr activity using a liquid scintillation counter.[2]

Workflow for ⁹⁰Sr Determination



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Caption: Workflow for the determination of ⁹⁰Sr using DCH18C6 extraction chromatography.

Quantitative Data for ⁹⁰Sr Analysis

Parameter	Value	Reference
Extraction Efficiency	92-97%	[4]
Chemical Yield	~60%	[2]
Minimum Detectable Activity (MDA)	2.32 Bq/kg	[2]

Extraction of Heavy Metals from Aqueous Solutions

DCH18C6 can be utilized for the selective liquid-liquid extraction of certain heavy metals from wastewater and other aqueous environmental samples. Its selectivity is influenced by factors such as the ionic radius of the metal cation, the solvent system, and the counter-anion present in the aqueous phase.

Application Note:

DCH18C6 has demonstrated high selectivity for the extraction of lead (Pb^{2+}) from aqueous solutions, even in the presence of other divalent metal ions like Ni^{2+} , Co^{2+} , Cu^{2+} , and Zn^{2+} .^[6] The extraction efficiency is dependent on the organic solvent used, with nitrobenzene showing good performance.^[6] The mechanism involves the formation of an ion-pair complex between the DCH18C6- Pb^{2+} cation and a suitable counter-anion (e.g., Cl^- , NO_3^- , SCN^-) which is then extracted into the organic phase.^[6]

Experimental Protocol: Liquid-Liquid Extraction of Lead(II)

This protocol describes a method for the selective extraction of Pb^{2+} from a multi-element aqueous solution.

1. Reagent Preparation:

- Prepare a 1×10^{-2} mol dm^{-3} solution of DCH18C6 in nitrobenzene.
- Prepare an aqueous solution containing 1×10^{-3} mol dm^{-3} of $PbCl_2$ and other metal chlorides (e.g., $NiCl_2$, $CoCl_2$, $CuCl_2$, $ZnCl_2$).

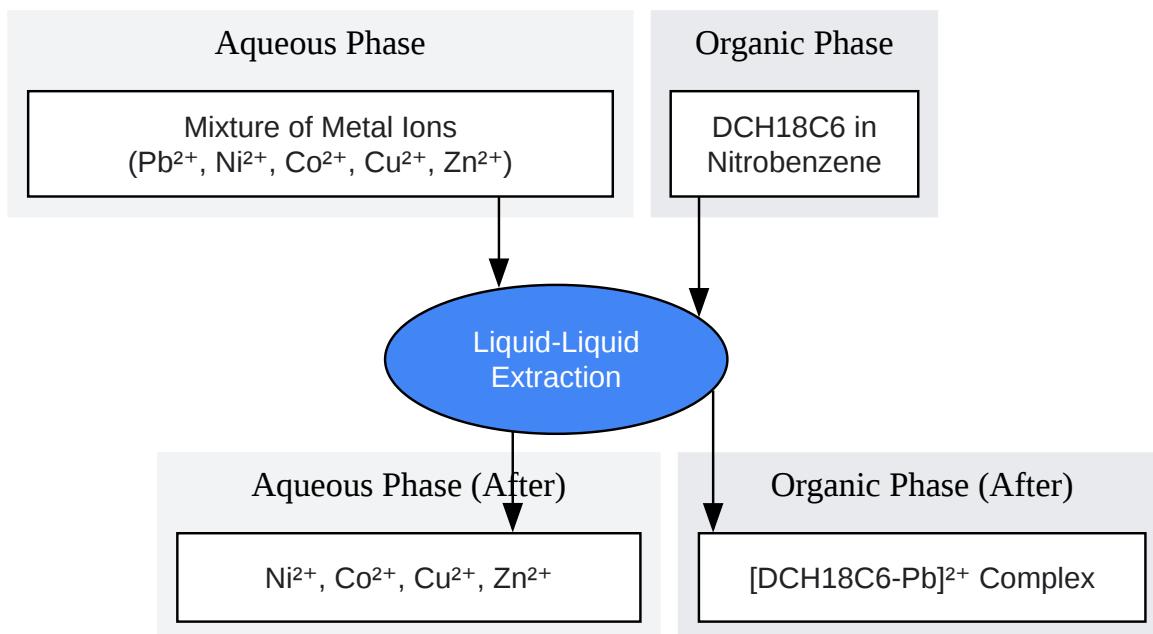
2. Extraction Procedure:

- In a separatory funnel, mix equal volumes of the DCH18C6 organic solution and the aqueous metal ion solution.
- Shake the funnel vigorously for a sufficient time to allow for phase transfer equilibrium to be reached.
- Allow the phases to separate completely.

3. Analysis:

- Separate the aqueous and organic phases.
- Determine the concentration of Pb^{2+} and other metals remaining in the aqueous phase using a suitable analytical technique such as atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
- The concentration of the extracted metal in the organic phase can be calculated by difference.

Logical Diagram of Competitive Extraction



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Caption: Selective extraction of Pb^{2+} using DCH18C6.

Quantitative Data for Heavy Metal Extraction

Metal Ion	Solvent	Counter-ion	Distribution Ratio (D)	Reference
Pb ²⁺	Nitrobenzene	Cl ⁻	5.1 (in mixture)	[6]
Ni ²⁺	Nitrobenzene	Cl ⁻	Not significantly extracted	[6]
Co ²⁺	Nitrobenzene	Cl ⁻	Not significantly extracted	[6]
Cu ²⁺	Nitrobenzene	Cl ⁻	Not significantly extracted	[6]
Zn ²⁺	Nitrobenzene	Cl ⁻	Not significantly extracted	[6]

Ion-Selective Electrodes (ISEs) for Metal Ion Detection

DCH18C6 can serve as a neutral carrier (ionophore) in the fabrication of polymeric membrane-based ion-selective electrodes (ISEs) for the potentiometric determination of specific metal ions in environmental samples.

Application Note:

DCH18C6 has been successfully incorporated into PVC membranes to create ISEs for the determination of lanthanum(III) (La³⁺) and cerium(III) (Ce³⁺).^{[7][8]} These sensors exhibit a Nernstian or near-Nernstian response to the target ion activity over a wide concentration range. The selectivity of the electrode is determined by the affinity of the DCH18C6 for the target cation relative to other interfering ions. These ISEs offer a simple, cost-effective, and rapid method for the direct measurement of metal ion concentrations in various samples.

Experimental Protocol: Fabrication of a La(III)-Selective PVC Membrane Electrode

This protocol details the preparation of a La(III) ISE using DCH18C6 as the ionophore.^[7]

1. Membrane Cocktail Preparation:

- In a glass vial, dissolve the following components in a minimal amount of tetrahydrofuran (THF):
- **Dicyclohexano-18-crown-6** (ionophore): 6% (w/w)
- Poly(vinyl chloride) (PVC matrix): 33% (w/w)
- ortho-Nitrophenyloctyl ether (o-NPOE) (plasticizer): 61% (w/w)
- Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.

2. Membrane Casting:

- Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
- Cover the setup with a petri dish to allow for slow evaporation of THF at room temperature for at least 24 hours. This ensures the formation of a uniform, transparent membrane.

3. Electrode Assembly:

- Cut a disc of the desired diameter from the cast membrane.
- Mount the membrane disc at the tip of a PVC electrode body.
- Fill the electrode body with an internal filling solution (e.g., 1.0×10^{-3} M LaCl_3).
- Insert an Ag/AgCl internal reference electrode into the filling solution.

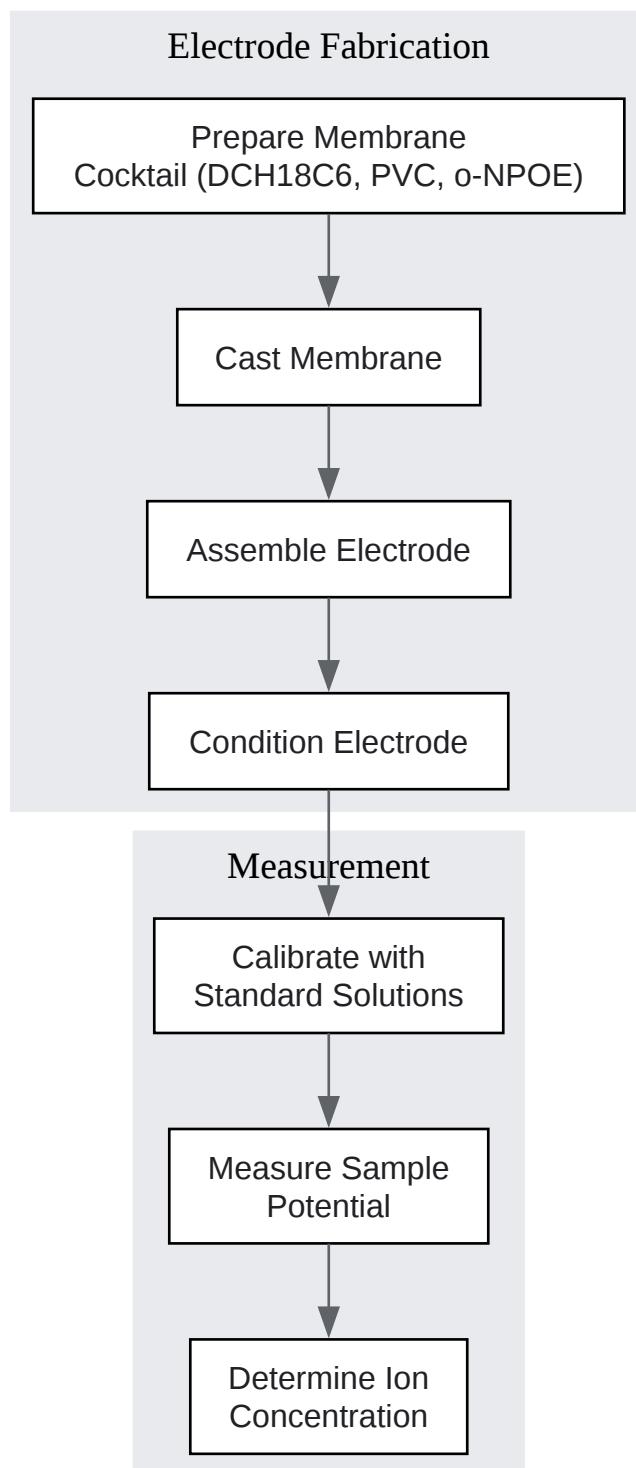
4. Electrode Conditioning:

- Condition the newly assembled electrode by soaking it in a 1.0×10^{-2} M LaCl_3 solution for several hours before use.

5. Potentiometric Measurement:

- Use the fabricated ISE in conjunction with an external reference electrode (e.g., saturated calomel electrode) to measure the potential of standard solutions and samples.
- Plot the measured potential against the logarithm of the La(III) concentration to obtain a calibration curve.

Workflow for ISE Fabrication and Measurement



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Caption: Workflow for the fabrication and use of a DCH18C6-based ion-selective electrode.

Quantitative Data for DCH18C6-Based Ion-Selective Electrodes

Analyte	Linear Range (M)	Detection Limit (M)	Slope (mV/decade)	pH Range	Reference
La(III)	10 ⁻⁶ to 10 ⁻¹	5 x 10 ⁻⁷	19	4-9	[7]
Ce(III)	10 ⁻⁵ to 10 ⁻²	1.44 x 10 ⁻⁶	19.8 ± 0.5	4-8	[8]

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